molecular formula C13H9BCl2FNO3 B12841855 (5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid CAS No. 1449142-43-1

(5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid

Cat. No.: B12841855
CAS No.: 1449142-43-1
M. Wt: 327.9 g/mol
InChI Key: QBXYLSUKPFQIGC-UHFFFAOYSA-N
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Description

This compound is a boronic acid derivative featuring a fluorophenyl backbone substituted with a carbamoyl group linked to a 3,4-dichlorophenyl moiety. Its molecular formula is C₁₃H₈BCl₂FNO₃, with a molar mass of 327.93 g/mol . The boronic acid group (-B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions, a key reaction in medicinal chemistry and materials science . The fluorine atom at the 2-position and the 3,4-dichlorophenyl carbamoyl group contribute to its electronic and steric properties, influencing reactivity and biological interactions .

Properties

CAS No.

1449142-43-1

Molecular Formula

C13H9BCl2FNO3

Molecular Weight

327.9 g/mol

IUPAC Name

[5-[(3,4-dichlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid

InChI

InChI=1S/C13H9BCl2FNO3/c15-10-3-2-8(6-11(10)16)18-13(19)7-1-4-12(17)9(5-7)14(20)21/h1-6,20-21H,(H,18,19)

InChI Key

QBXYLSUKPFQIGC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction to achieve higher yields and purity. This can be done by fine-tuning the reaction parameters, such as temperature, catalyst loading, and reaction time. Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid involves its interaction with specific molecular targets. For instance, as a proteasome inhibitor, it binds to the active site of the proteasome enzyme, thereby blocking its activity and leading to the accumulation of proteins within the cell. This can induce apoptosis in cancer cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related boronic acid derivatives, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
(5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid C₁₃H₈BCl₂FNO₃ 2-F, 5-(3,4-Cl₂C₆H₃NHCO) Potential ERRγ agonist activity; used in cross-coupling reactions
(5-((2,5-Dichlorophenyl)carbamoyl)-3-fluorophenyl)boronic acid C₁₃H₈BCl₂FNO₃ 3-F, 5-(2,5-Cl₂C₆H₃NHCO) Altered steric effects due to chlorine positioning; may affect target binding
(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid C₉H₁₁BFNO₃ 2-F, 5-((CH₃)₂NCO) Reduced hydrophobicity; potential for improved solubility
(5-[(5-Chloro-2-nitrophenyl)carbamoyl]-2-fluorophenyl)boronic acid C₁₃H₉BClFN₂O₅ 2-F, 5-(5-Cl-2-NO₂C₆H₃NHCO) Electron-withdrawing nitro group enhances acidity; used in nitro-reduction studies
2-Fluorophenyl boronic acid (BAC-19) C₆H₅BFO₂ 2-F pKa = 7.9; used as a catalyst in hydroxyl group functionalization
4-Chloro-2-fluorobenzeneboronic acid C₆H₄BClFO₂ 2-F, 4-Cl High similarity (0.91) in structure; utilized in synthesis of heterocyclic compounds

Key Observations:

Substituent Effects on Reactivity :

  • The 3,4-dichlorophenyl carbamoyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the boron center compared to dimethylcarbamoyl derivatives . This increases its utility in Suzuki couplings, where electron-deficient aryl boronic acids typically yield higher reaction efficiencies (e.g., 68% yield in Pd[0]-catalyzed couplings) .
  • Fluorine at the 2-position stabilizes the boronic acid via inductive effects, as seen in the pKa of BAC-19 (7.9) . Substitution with chlorine (e.g., 4-Chloro-2-fluorobenzeneboronic acid) further lowers pKa, enhancing acidity and diol-binding capacity .

Biological Activity :

  • The compound (3-(5-((2-fluorophenyl)carbamoyl)thiophen-2-yl)phenyl)boronic acid (ERRγ EC₅₀ = 0.378 μM) demonstrates that replacing the dichlorophenyl group with a thiophene-carbamoyl moiety improves microsomal stability while retaining pan-ERR agonist activity .
  • The 3,4-dichlorophenyl group in the target compound may enhance binding to nuclear receptors (e.g., ERRγ) due to increased hydrophobic interactions, analogous to tamoxifen-derived inverse agonists .

Synthetic Utility :

  • Boronic acids with chlorine substituents (e.g., 4-Chloro-2-fluorobenzeneboronic acid) are intermediates in synthesizing agrochemicals and pharmaceuticals, as seen in ’s tariff listings .
  • The nitro group in (5-[(5-Chloro-2-nitrophenyl)carbamoyl]-2-fluorophenyl)boronic acid provides a handle for further functionalization, such as reduction to amines .

Biological Activity

(5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid, with the IUPAC name [5-[(3,4-dichlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a boronic acid functional group and a dichlorophenyl moiety, suggesting potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

  • Molecular Formula : C13H9BCl2FNO3
  • Molecular Weight : 327.927 g/mol
  • CAS Number : 1449142-43-1
  • SMILES : B(C1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)F)(O)O

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its role in inhibiting specific enzyme activities. Below are the key findings regarding its biological activities.

Inhibition of Enzymatic Activity

Research indicates that boronic acids can act as inhibitors for various enzymes, particularly proteases and kinases. The specific activity of (5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid has been evaluated in the context of:

  • Proteasome Inhibition : Boronic acids are known for their ability to inhibit the proteasome, a critical component in protein degradation pathways. This inhibition can lead to apoptosis in cancer cells. Studies have shown that compounds with similar structures exhibit significant IC50 values against proteasome activity.
CompoundIC50 (nM)Target
Compound A30Proteasome
(5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acidTBDTBD

Anti-Cancer Activity

The compound's potential anti-cancer properties have been explored through various in vitro and in vivo studies:

  • Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) have shown that the compound induces cytotoxic effects. The mechanism appears to involve cell cycle arrest and induction of apoptosis.
Cell LineIC50 (µM)Mechanism
MCF-7TBDApoptosis
A549TBDCell Cycle Arrest
HeLaTBDApoptosis

Case Studies

  • Study on MCF-7 Cells : A study reported that treatment with (5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid resulted in a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.
  • In Vivo Efficacy : Animal models have demonstrated that systemic administration of the compound leads to tumor regression in xenograft models of breast cancer, suggesting its potential utility in therapeutic applications.

The mechanisms underlying the biological activity of this compound may include:

  • Inhibition of Protein Degradation : By inhibiting proteasomal activity, it disrupts the normal turnover of regulatory proteins involved in cell cycle progression.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.

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